molecular formula C23H19ClN2O3 B3708982 N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B3708982
M. Wt: 406.9 g/mol
InChI Key: LGUKZWHPMGJIFI-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a phenyl group, and a methoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-3-14-4-11-21-20(12-14)26-23(29-21)18-13-16(7-10-19(18)24)25-22(27)15-5-8-17(28-2)9-6-15/h4-13H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUKZWHPMGJIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions. The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the ethyl group and the chloro substituent.

The final step involves the coupling of the functionalized benzoxazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring’s ability to emit light upon excitation.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can participate in π-π interactions with aromatic residues in proteins, while the methoxybenzamide moiety can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based compound used as a UV absorber.

    Bromomethyl methyl ether: A reagent used in organic synthesis for introducing methoxymethyl protecting groups.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A carbamate derivative used in the synthesis of pharmaceuticals.

Uniqueness

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is unique due to its combination of a benzoxazole ring, a chloro substituent, and a methoxybenzamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
Reactant of Route 2
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N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

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